[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic molecule featuring a 1,3-oxazole core linked to a 1,2,3-triazole moiety via a methyl ester bridge. Key structural attributes include:
- 1,3-Oxazole ring: Substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 3.
- 1,2,3-Triazole ring: Substituted with a 4-bromophenyl group at position 1 and a methyl group at position 4. The bromine atom introduces steric bulk and polarizability, which may affect crystal packing or biological interactions.
- Ester linkage: Connects the oxazole and triazole moieties, contributing to conformational flexibility.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O4/c1-13-20(25-26-27(13)17-8-6-16(23)7-9-17)22(28)30-12-19-14(2)31-21(24-19)15-4-10-18(29-3)11-5-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWRWRVBQKHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The compound's structure can be broken down into two key components: the oxazole and triazole moieties. The oxazole ring contributes to its biological activity through diverse mechanisms, while the triazole component is known for its role in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Recent research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, it induced apoptosis in a dose-dependent manner, suggesting a mechanism involving programmed cell death .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| MEL-8 | 10.00 | Apoptosis via caspase activation |
| U-937 | 12.50 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. For example:
- Carbonic Anhydrases : Selective inhibition was observed against certain isoforms of carbonic anhydrases (hCA IX and hCA II), which are often overexpressed in tumors. The most active derivatives exhibited K_i values in the nanomolar range .
| Enzyme Target | K_i Value (nM) | Selectivity |
|---|---|---|
| hCA IX | 89 | High selectivity |
| hCA II | 750 | Moderate selectivity |
Case Studies
Several case studies have highlighted the effectiveness of oxazole and triazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that derivatives similar to the compound under review significantly increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic activity .
- In Vivo Studies : In vivo studies involving animal models have shown that these compounds can reduce tumor size significantly compared to control groups treated with standard chemotherapeutics like doxorubicin.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the compound's potential as an antibacterial agent. The presence of both oxazole and triazole moieties in its structure contributes to its bioactivity. The compound has shown significant effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that the compound exhibits minimum inhibitory concentration (MIC) values lower than 100 µg/mL against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that it may serve as a promising candidate for developing new antibacterial therapies, especially in the context of rising antibiotic resistance .
Antifungal Applications
The compound also displays antifungal properties, which can be attributed to its unique chemical structure. Preliminary tests indicate that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger.
Table: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | <50 |
| Aspergillus niger | <75 |
These findings suggest that the compound could be further explored for therapeutic applications in treating fungal infections .
Anti-inflammatory and Analgesic Properties
Emerging research indicates that the compound may also possess anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation markers and alleviate pain responses.
Case Study: Anti-inflammatory Effects
A study involving induced inflammation in rats demonstrated that administration of the compound resulted in a significant decrease in edema compared to control groups. This positions the compound as a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparisons
Halogen Substitution Effects: The target compound’s bromophenyl group (van der Waals radius ~1.85 Å) contrasts with the chlorophenyl (1.75 Å) and fluorophenyl (1.47 Å) groups in analogues 4 and 5. Larger halogens like Br can induce subtle adjustments in crystal packing due to increased steric demands and polarizability . For example, isostructural compounds 4 and 5 exhibit nearly identical triclinic (P̄1) crystal systems but require minor packing adjustments to accommodate Cl vs. F substitutions .
Methoxy Group Influence :
- The methoxy group in the target compound enhances electron density on the oxazole ring compared to halogenated analogues. This may improve solubility in polar solvents (e.g., DMF, used in crystallization of related compounds ) or modulate interactions with biological targets, such as enzymes or receptors .
However, bromine’s larger size could alter binding kinetics compared to chlorine or fluorine derivatives.
Synthetic Pathways :
- The target compound’s ester linkage is reminiscent of oxadiazole-triazole hybrids synthesized via tetrazole cyclization (e.g., ), though its specific route may involve esterification steps akin to those in .
Research Findings and Implications
- Crystallography : The target compound’s structure likely resembles isostructural derivatives resolved using SHELXL and ORTEP software, which are standard for small-molecule refinement .
- Pharmacological Potential: Structural alignment with bioactive triazole derivatives supports its candidacy for antimicrobial testing, though bromine’s steric effects may necessitate tailored assays .
- Chemical Similarity : Quantitative structure-activity relationship (QSAR) models could predict its properties based on analogues, leveraging descriptors like molecular fingerprints or 3D VolSurf parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
